Gratiogenin
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Overview
Description
Gratiogenin is a triterpenoid saponin.
Scientific Research Applications
Stereochemistry of Gratiogenin
This compound, obtained from Gratiola officinalis L., has its configuration at C_(20) and C_(24) established as S. This was determined through ~1H NMR technique using lanthanide shift reagent, contributing to the understanding of its stereochemistry (L. Gan, 1984).
Therapeutic Potential for Neurological Diseases
Diosgenin, a steroidal sapogenin present in medicinal herbs and related to this compound, shows promise in the treatment of neurological diseases. It has been studied for its efficacy in Parkinson's disease, Alzheimer's disease, brain injury, neuroinflammation, and ischemia. Its therapeutic mechanisms involve mediating different signaling pathways, which could lead to effective therapeutic agents for these conditions (Bangrong Cai et al., 2020).
Pharmacological Review and Therapeutic Perspectives
Diosgenin has demonstrated high potential in the treatment of disorders like cancer, diabetes, arthritis, asthma, and cardiovascular disease. Preclinical studies have shown promising effects in various pathologies, including neuroprotection and atherosclerosis. Clinical investigations have also highlighted diosgenin's non-toxic nature and benefits on cognitive function and menopause (Prabhakar Semwal et al., 2022).
GR Activation in Metabolic Tissues
The glucocorticoid receptor (GR) is a critical target in the treatment of severe inflammation. The molecular and tissue-specific level effects of glucocorticoid signaling, particularly in metabolic tissues like liver and adipose tissue, are important for understanding the therapeutic efficacy and side effects of glucocorticoid use. This includes the exploration of protein mediators of glucocorticoid response (Rucha A Patel et al., 2014).
In Vitro Phyto-Synergy in Medicinal Plants
Studies on Croton gratissimus, related to this compound, show significant antimicrobial efficacy in various plant part combinations. This suggests that combination therapy in traditional medicine, where different complex metabolic pools collectively contribute, can enhance biological activity, indicating a potential area for research in this compound-related compounds (S. V. van Vuuren & A. Viljoen, 2008).
Molecular Docking and Steroidal Sapogenins
Steroidal sapogenins (SS), structurally similar to steroidal drugs, have potential as agonists for the glucocorticoid receptor (GR), which regulates development, metabolism, and inflammation. This suggests that compounds like this compound could have therapeutic potential in inflammation-related diseases (P. Suresh et al., 2021).
Properties
CAS No. |
7067-16-5 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17S)-3-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O4/c1-25(2)18-9-11-21-27(5)15-13-20(29(7)16-14-24(34-29)26(3,4)33)28(27,6)17-23(32)30(21,8)19(18)10-12-22(25)31/h9,19-22,24,31,33H,10-17H2,1-8H3/t19-,20+,21+,22+,24+,27+,28-,29+,30+/m1/s1 |
InChI Key |
DJFUSGZOFOKWFY-HVNJZMCDSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |
SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Canonical SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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